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Methacryloxymethyltrimethylgermane

Reactive Ion Etching Bilevel Lithography Organometallic Resists

Methacryloxymethyltrimethylgermane (CAS 125668-59-9), also referred to as trimethylgermylmethyl methacrylate (GE), is an organogermanium compound classified as a metal-containing methacrylate monomer. It is a colorless liquid with a molecular formula of C8H16GeO2, a density of 1.13, a refractive index of 1.4469, and a boiling point of 64–67 °C at 7 mmHg.

Molecular Formula C8H16GeO2
Molecular Weight 216.84 g/mol
CAS No. 125668-59-9
Cat. No. B167204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacryloxymethyltrimethylgermane
CAS125668-59-9
Molecular FormulaC8H16GeO2
Molecular Weight216.84 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC[Ge](C)(C)C
InChIInChI=1S/C8H16GeO2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3
InChIKeyVWYKMPSIISPSAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methacryloxymethyltrimethylgermane (CAS 125668-59-9): A Germanium-Based Methacrylate Monomer for RIE-Resistant Photoresist Applications


Methacryloxymethyltrimethylgermane (CAS 125668-59-9), also referred to as trimethylgermylmethyl methacrylate (GE), is an organogermanium compound classified as a metal-containing methacrylate monomer [1]. It is a colorless liquid with a molecular formula of C8H16GeO2, a density of 1.13, a refractive index of 1.4469, and a boiling point of 64–67 °C at 7 mmHg . The compound features a polymerizable methacrylate group coupled with a trimethylgermyl moiety, enabling covalent incorporation of germanium into polymer backbones. This structural design is specifically targeted for advanced lithographic resist formulations, where the germanium atom imparts enhanced resistance to oxygen reactive ion etching (RIE) in bilevel and trilevel resist processing schemes [1][2].

Methacryloxymethyltrimethylgermane Procurement: Why Silicon Analogs Cannot Substitute in Oxygen Plasma-Dependent Lithographic Processes


Methacryloxymethyltrimethylgermane is not functionally interchangeable with its direct silicon analog, methacryloxymethyltrimethylsilane (SI), despite their identical methacrylate functionalization and homologous Group 14 metal centers [1]. In lithographic applications, the metal atom identity directly governs the material‘s resistance to oxygen reactive ion etching (O2 RIE), the critical performance metric for bilevel and trilevel resist patterning. Copolymers synthesized from the germanium monomer exhibit quantitatively superior etch resistance compared to otherwise compositionally identical organosilicon copolymers under identical plasma conditions [1]. Furthermore, the germanium-containing polymers demonstrate markedly higher O2 RIE selectivity relative to conventional organic planarizing layers, a threshold property for successful pattern transfer in multilayer resist stacks [2]. Substituting the silicon monomer in a formulation optimized for the germanium variant will result in measurably inferior etch selectivity and potentially compromised pattern fidelity, necessitating material-specific procurement for O2 RIE-dependent workflows.

Methacryloxymethyltrimethylgermane Evidence Guide: Head-to-Head Quantitative Differentiation from Silicon and Organic Comparators


Methacryloxymethyltrimethylgermane vs. Silicon Analog: Up to 25% Superior O2 RIE Resistance in Equimolar Copolymers

A direct head-to-head comparative study evaluated copolymers of trimethylgermylmethyl methacrylate (GE) with chloromethylstyrene (CMS) against the homologous organosilicon copolymers of trimethylsilylmethyl methacrylate (SI) with CMS. The two systems differ solely at the metal atom center (Ge vs. Si). For copolymers of equimolar metal-monomer content, the O2 reactive ion etch resistance of the organogermanium copolymer P(GE–CMS) was quantitatively determined to be up to 25% greater than that of the organosilicon analog P(SI–CMS) [1].

Reactive Ion Etching Bilevel Lithography Organometallic Resists

Methacryloxymethyltrimethylgermane Copolymer: O2 RIE Selectivity of ~45 Relative to Hard-Baked Novolac Planarizing Layer

In a bilayer resist configuration, a P(GE–CMS) copolymer film (GE:CMS molar ratio of 90:10) was deposited over a hard-baked HPR-204 novolac resist planarizing layer. Under O2 RIE conditions (30 mTorr pressure, -330 V DC bias, 0.42 W/cm² RF power density), the germanium copolymer etched at a rate of approximately 35 Å/min, whereas the underlying organic HPR-204 layer etched at approximately 0.17 μm/min (1700 Å/min). The resulting etch rate selectivity—defined as the ratio of HPR-204 etch rate to germanium copolymer etch rate—was calculated to be approximately 45 [1].

Etch Selectivity Bilevel Resist Processing Multilayer Lithography

Methacryloxymethyltrimethylgermane Copolymer Electron-Beam Sensitivity: 1.0–3.0 μC/cm² for Negative-Tone Patterning

The P(GE–CMS) copolymer (90:10 molar ratio) functions as a negative-acting electron-beam resist. Exposure using a 20 keV electron beam required doses ranging from 1.0 μC/cm² to 10 μC/cm² across a test array. Sensitivity, defined as the dose yielding 50% retained film thickness after development (methyl ethyl ketone/methanol developer), was measured at 3.0 μC/cm² for this specific copolymer composition and processing condition. A related non-chemically amplified methacrylate derivative showed e-beam sensitivity of 1.0 μC/cm² at 10 kV [1][2].

Electron-Beam Lithography Direct-Write Patterning Mask Fabrication

Methacryloxymethyltrimethylgermane Copolymer Deep-UV (248 nm KrF) Sensitivity: 22–56 mJ/cm²

The P(GE–CMS) copolymer demonstrates negative-tone sensitivity to deep-UV exposure. Under KrF excimer laser illumination at 248 nm, two separate studies reported sensitivity values of 22 mJ/cm² (for a 4.5% CMS copolymer) and 56 mJ/cm² (for a 90:10 GE:CMS copolymer) [1][2]. The contrast value for the 90:10 copolymer at 248 nm was measured at 1.9, indicating reasonable pattern delineation capability for a negative-tone non-chemically amplified system [1].

Deep-UV Lithography KrF Excimer Laser 248 nm Patterning

Methacryloxymethyltrimethylgermane: Hydrolytic Stability Classification 4 — No Reaction with Water Under Neutral Conditions

Methacryloxymethyltrimethylgermane is assigned Hydrolytic Sensitivity Classification 4, defined as 'no reaction with water under neutral conditions' [1]. This stability profile represents a significant differentiation from more hydrolytically sensitive organometallic monomers (e.g., alkoxysilanes, which undergo facile hydrolysis and condensation). The germanium–carbon bond and the steric protection afforded by the trimethylgermyl group contribute to this ambient stability [1].

Hydrolytic Stability Monomer Storage Formulation Compatibility

Methacryloxymethyltrimethylgermane: Validated Application Scenarios Based on Quantitative Performance Evidence


Bilevel Lithographic Resist Overlayer Requiring High O2 RIE Selectivity

Copolymers incorporating methacryloxymethyltrimethylgermane are optimally suited as the overlying imaging layer in bilevel resist stacks where pattern transfer occurs via oxygen reactive ion etching of an organic planarizing underlayer. The experimentally validated O2 RIE selectivity of approximately 45:1 versus hard-baked novolac resist [1] provides robust over-etch margin, enabling reliable transfer of submicron features. The measured 25% superior etch resistance relative to the silicon analog [2] establishes this germanium monomer as the preferred choice over silicon-based alternatives when maximum O2 plasma durability is required.

Electron-Beam Lithography for Mask Fabrication and Direct-Write Prototyping

Formulations based on methacryloxymethyltrimethylgermane copolymers exhibit negative-tone electron-beam sensitivity in the 1.0–3.0 μC/cm² range at 10–20 keV [1][2]. This sensitivity window is appropriate for e-beam direct-write mask fabrication and custom device prototyping workflows where exposure throughput constraints favor moderate to high sensitivity resists. The combination of e-beam imaging capability with inherent O2 RIE resistance enables single-layer bilevel processing, eliminating the need for a separate hardmask deposition step and thereby reducing process complexity.

Deep-UV (248 nm KrF) Lithography with Non-Chemically Amplified Resist Requirements

The 22–56 mJ/cm² deep-UV sensitivity of methacryloxymethyltrimethylgermane copolymers at 248 nm [1][2] supports their use in KrF excimer laser lithography, particularly in applications where chemically amplified resist mechanisms are undesirable. Non-CA resists avoid acid diffusion-induced line-edge roughness (LER) and post-exposure delay stability issues that can compromise pattern fidelity in CA systems. The germanium copolymer thus offers a viable non-CA DUV imaging layer with the added benefit of O2 RIE pattern transfer capability.

Synthesis of Metal-Containing Copolymers for Multilayer Resist Integration

Methacryloxymethyltrimethylgermane serves as a copolymerizable germanium source for free-radical solution polymerization with comonomers such as chloromethylstyrene [1]. The methacrylate functionality enables statistical incorporation of germanium into polymer backbones at controlled mole fractions (demonstrated from 0.68 to 0.90 GE content). This synthetic versatility permits tuning of polymer glass transition temperature, lithographic sensitivity, and etch resistance [2], allowing material properties to be tailored for specific multilayer resist integration requirements. The Classification 4 hydrolytic stability of the monomer [3] facilitates straightforward handling during copolymer synthesis without stringent moisture-exclusion protocols.

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